molecular formula C8H13NS2 B14350452 Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate CAS No. 90550-32-6

Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate

Cat. No.: B14350452
CAS No.: 90550-32-6
M. Wt: 187.3 g/mol
InChI Key: ADSBHZONZVGLHG-UHFFFAOYSA-N
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Description

Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate typically involves the reaction of cyclopentanone with methylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclopentanone is reacted with methylamine to form an imine intermediate.
  • The imine intermediate is then reacted with carbon disulfide to form the carbodithioate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a precursor for drug development.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate exerts its effects depends on its specific interactions with molecular targets. The carbodithioate group can interact with various enzymes or receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-(methylimino)cyclohexane-1-carbodithioate: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    Ethyl (2E)-2-(ethylimino)cyclopentane-1-carbodithioate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is unique due to its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

90550-32-6

Molecular Formula

C8H13NS2

Molecular Weight

187.3 g/mol

IUPAC Name

methyl 2-methyliminocyclopentane-1-carbodithioate

InChI

InChI=1S/C8H13NS2/c1-9-7-5-3-4-6(7)8(10)11-2/h6H,3-5H2,1-2H3

InChI Key

ADSBHZONZVGLHG-UHFFFAOYSA-N

Canonical SMILES

CN=C1CCCC1C(=S)SC

Origin of Product

United States

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